molecular formula C24H30ClN3O4S B14984631 N-[2-(tert-butylcarbamoyl)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(tert-butylcarbamoyl)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14984631
M. Wt: 492.0 g/mol
InChI Key: GUVKJLKSTGPPTL-UHFFFAOYSA-N
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Description

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a carbamoyl group. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the piperidine ring, which is then functionalized with the sulfonyl and carbamoyl groups through a series of reactions. These reactions often require specific conditions such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the progress of the reactions and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form new products with different functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is often achieved using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and cellular processes. Its ability to interact with specific biological targets makes it valuable for drug discovery and development.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new pharmaceuticals. Its reactivity and functional groups enable the design of drugs with specific mechanisms of action.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, materials, and coatings. Its unique properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE include:

  • N-[2-(tert-butylcarbamoyl)phenyl]-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide
  • N-[2-(tert-butylcarbamoyl)phenyl]-1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide

Uniqueness

What sets N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE apart from similar compounds is its specific combination of functional groups and their spatial arrangement. This unique structure contributes to its distinct reactivity and potential applications in various fields. The presence of the tert-butylcarbamoyl group, in particular, may enhance its stability and binding affinity to certain molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H30ClN3O4S

Molecular Weight

492.0 g/mol

IUPAC Name

N-[2-(tert-butylcarbamoyl)phenyl]-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H30ClN3O4S/c1-24(2,3)27-23(30)20-9-4-5-10-21(20)26-22(29)18-11-13-28(14-12-18)33(31,32)16-17-7-6-8-19(25)15-17/h4-10,15,18H,11-14,16H2,1-3H3,(H,26,29)(H,27,30)

InChI Key

GUVKJLKSTGPPTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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